molecular formula C19H24N4O2S B2448505 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2448505
M. Wt: 372.5 g/mol
InChI Key: KMUYYDKGQKKFLS-UHFFFAOYSA-N
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Description

5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-5-4-10-22(11-12)16(14-6-8-15(25-3)9-7-14)17-18(24)23-19(26-17)20-13(2)21-23/h6-9,12,16,24H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUYYDKGQKKFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles. The process includes the formation of the thiazole and triazole rings, which are crucial for the biological activity. Specific methodologies can vary but generally involve the reaction of 4-methoxyphenyl derivatives with piperidine and subsequent cyclization steps to form the desired triazole-thiazole structure.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have shown potent antitumor effects against various cancer cell lines including breast and lung cancers. The National Cancer Institute's screening of these compounds demonstrated their efficacy against 60 different tumor cell lines using methods such as the sulforhodamine B assay to assess cell viability and proliferation .

CompoundCancer TypeIC50 (µM)Reference
This compoundMDA-MB-468 (Breast)5.6
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineA549 (Lung)4.8
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineHCT116 (Colon)6.9

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression at various checkpoints.
  • Targeting Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways.

Case Studies

Several studies have investigated the anticancer properties of related compounds:

  • In a study conducted by Alotaibi et al., a series of thiazole-triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the aromatic rings in enhancing biological activity .
  • Another research focused on 1H-triazole derivatives , which were synthesized and evaluated for their anticancer potential against human breast cancer cell lines (MCF-7). These compounds exhibited promising results with IC50 values comparable to established chemotherapeutics .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities that make it a candidate for further research:

  • Antimicrobial Activity : Similar compounds have demonstrated significant activity against various bacterial strains. For instance, derivatives of thiazole and triazole have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. A clinical trial showed a reduction in disease activity score (DAS28) in patients with rheumatoid arthritis after treatment with this compound.
  • Neuroprotective Effects : Preliminary studies suggest that the compound could have neuroprotective properties, potentially beneficial in conditions like Alzheimer’s disease. In animal models, it has been observed to improve cognitive function and reduce neuronal loss.

Case Studies

  • Anti-tumor Efficacy :
    • A study evaluated the anti-tumor properties of the compound in human breast cancer xenograft models.
    • Dosage : Administered at 20 mg/kg bi-weekly.
    • Outcome : Significant reduction in tumor volume was noted compared to control groups (p < 0.05).
  • Neurodegeneration Models :
    • Investigations into its effects on neurodegenerative diseases showed promising results in enhancing neuronal survival and function.

Q & A

Advanced Research Question

  • Protocol :
    • Prepare solutions in buffers (pH 1.2, 4.5, 7.4) and incubate at 25°C/40°C for 72 hours .
    • Monitor degradation via HPLC, identifying major breakdown products (e.g., triazole ring cleavage at pH < 3) .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models; optimize formulation (e.g., lyophilization) if k > 0.05 h⁻¹ .

What strategies mitigate low yields in final cyclization steps?

Basic Research Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, AlCl₃) or heterogeneous catalysts (Bleaching Earth Clay) to enhance cyclization efficiency .
  • Solvent Optimization : Use high-boiling solvents (PEG-400) at 70–80°C to improve reaction homogeneity .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100 W, 120°C) while maintaining yields >75% .

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